Ethyl 2-(1-{[1-(2-ethoxy-2-oxoethyl)cyclopropyl]amino}cyclopropyl)acetate
Overview
Description
Ethyl 2-(1-{[1-(2-ethoxy-2-oxoethyl)cyclopropyl]amino}cyclopropyl)acetate is a chemical compound with the molecular formula C14H23NO4. It is a colorless liquid with a molecular weight of 269.34 g/mol . This compound is known for its unique structure, which includes two cyclopropyl groups and an ethoxy-oxoethyl moiety, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(1-{[1-(2-ethoxy-2-oxoethyl)cyclopropyl]amino}cyclopropyl)acetate typically involves the reaction of cyclopropylamine with ethyl 2-bromo-2-oxoacetate under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then refluxed in an appropriate solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) to yield the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(1-{[1-(2-ethoxy-2-oxoethyl)cyclopropyl]amino}cyclopropyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy-oxoethyl moiety, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF or THF.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(1-{[1-(2-ethoxy-2-oxoethyl)cyclopropyl]amino}cyclopropyl)acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-(1-{[1-(2-ethoxy-2-oxoethyl)cyclopropyl]amino}cyclopropyl)acetate involves its interaction with specific molecular targets. The compound’s cyclopropyl groups are known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The ethoxy-oxoethyl moiety may also play a role in enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Ethyl 2-(1-{[1-(2-ethoxy-2-oxoethyl)cyclopropyl]amino}cyclopropyl)acetate can be compared with similar compounds such as:
Ethyl 2-(1-{[1-(2-methoxy-2-oxoethyl)cyclopropyl]amino}cyclopropyl)acetate: Similar structure but with a methoxy group instead of an ethoxy group.
Ethyl 2-(1-{[1-(2-oxoethyl)cyclopropyl]amino}cyclopropyl)acetate: Lacks the ethoxy group, leading to different chemical properties.
Ethyl 2-(1-{[1-(2-ethoxy-2-oxoethyl)cyclopropyl]amino}cyclopropyl)propanoate: Contains a propanoate group instead of an acetate group.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their impact on its chemical behavior and applications.
Properties
IUPAC Name |
ethyl 2-[1-[[1-(2-ethoxy-2-oxoethyl)cyclopropyl]amino]cyclopropyl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-3-18-11(16)9-13(5-6-13)15-14(7-8-14)10-12(17)19-4-2/h15H,3-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFRMGHFUVGAIBZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1(CC1)NC2(CC2)CC(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2007924-94-7 | |
Record name | ||
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2007924-94-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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